N-(4-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide, also known by its chemical formula C17H16FNO2, is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:
Condensation Reaction:
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and scalability are crucial considerations.
Chemical Reactions Analysis
Reactions::
Oxidation and Reduction:
Common Reagents and Conditions:
- Oxidation: Hydroxylated derivatives.
- Reduction: Amines.
- Substitution: Various substituted derivatives.
Scientific Research Applications
This compound has diverse applications:
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While N-(4-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide is unique, it shares structural features with other quinazoline derivatives, such as N-(3-chloro-4-fluorophenyl)-N-(4-quinazolinyl)amine . These compounds exhibit varying biological activities and are essential in drug discovery.
Properties
Molecular Formula |
C25H23FN4O3 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C25H23FN4O3/c1-2-33-18-12-10-17(11-13-18)28-25(32)19-14-27-30-23(15-6-8-16(26)9-7-15)22-20(29-24(19)30)4-3-5-21(22)31/h6-14,23,29H,2-5H2,1H3,(H,28,32) |
InChI Key |
MFUCBIOQMKTJRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)F)C(=O)CCC4 |
Origin of Product |
United States |
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